Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate

Description

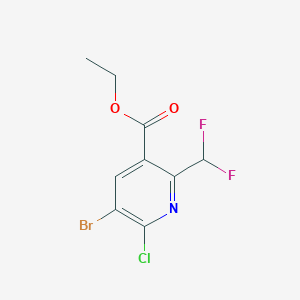

Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate is a halogenated and fluorinated nicotinic acid derivative. Its structure features a pyridine ring substituted with bromo (C5), chloro (C6), and difluoromethyl (C2) groups, along with an ethyl ester at the C3 position. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents, particularly the difluoromethyl group, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C9H7BrClF2NO2 |

|---|---|

Molecular Weight |

314.51 g/mol |

IUPAC Name |

ethyl 5-bromo-6-chloro-2-(difluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H7BrClF2NO2/c1-2-16-9(15)4-3-5(10)7(11)14-6(4)8(12)13/h3,8H,2H2,1H3 |

InChI Key |

SVSWYVCLTUGWNX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1C(F)F)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate typically involves the halogenation of nicotinic acid derivativesThe reaction conditions often require the use of halogenating agents such as bromine and chlorine, along with catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The halogen atoms and difluoromethyl group can form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyridine Ring

Ethyl 5-Bromo-6-Chloro-2-(Trifluoromethyl)Nicotinate (CAS 1672655-82-1)

- Key Difference : Replaces the difluoromethyl group with a trifluoromethyl (-CF₃) group at C2.

- Impact : The -CF₃ group is more electron-withdrawing than -CHF₂, leading to reduced basicity of the pyridine nitrogen and altered binding interactions in biological systems. This substitution may enhance lipophilicity (higher logP) but could reduce metabolic stability due to increased steric bulk .

Ethyl 5-Bromo-4,6-Dichloronicotinate (CAS 1192263-86-7)

- Key Difference : Chlorine at C4 instead of C6, creating a 4,6-dichloro substitution pattern.

- Impact : The positional isomerism affects steric hindrance and electronic distribution. The 4,6-dichloro analog likely exhibits lower solubility in polar solvents compared to the 5-bromo-6-chloro derivative due to increased symmetry and halogen density .

Ethyl 2-Bromo-6-Chloronicotinate (CAS 1214377-13-5)

- Key Difference : Halogen positions shifted to C2 (bromo) and C6 (chloro).

- Impact : The altered substitution pattern modifies the molecule’s dipole moment and reactivity. For example, the C2 bromo group may increase susceptibility to nucleophilic aromatic substitution reactions compared to the C5 bromo analog .

Ester Group Modifications

Methyl 5-Bromo-6-Chloronicotinate (CAS 78686-77-8)

- Key Difference : Methyl ester instead of ethyl ester.

- Impact : The methyl ester reduces molecular weight (MW = 264.5 g/mol vs. 298.95 g/mol for ethyl 5-bromo-4,6-dichloronicotinate) and logP (predicted ~2.8 vs. ~3.4 for ethyl analogs). This enhances aqueous solubility but may decrease membrane permeability .

Fluorinated Substituents

Ethyl 2-(Difluoromethyl)Isonicotinate (Synthesized in )

- Key Difference : Difluoromethyl group at C2 of isonicotinate (pyridine-4-carboxylate) instead of nicotinate (pyridine-3-carboxylate).

- Impact: The positional isomerism (C2 vs. Nicotinate derivatives generally show higher tissue penetration due to favorable interactions with transporters .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name (CAS) | Molecular Formula | MW (g/mol) | XLogP3 | Key Substituents |

|---|---|---|---|---|

| Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate* | C₉H₇BrClF₂NO₂ | 326.5 | ~3.1 | C5-Br, C6-Cl, C2-CHF₂, C3-COOEt |

| Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate (1672655-82-1) | C₉H₆BrClF₃NO₂ | 338.5 | ~3.6 | C5-Br, C6-Cl, C2-CF₃, C3-COOEt |

| Ethyl 5-bromo-4,6-dichloronicotinate (1192263-86-7) | C₈H₆BrCl₂NO₂ | 298.95 | 3.4 | C5-Br, C4-Cl, C6-Cl, C3-COOEt |

| Methyl 5-bromo-6-chloronicotinate (78686-77-8) | C₇H₅BrClNO₂ | 264.5 | ~2.8 | C5-Br, C6-Cl, C3-COOMe |

*Assumed properties based on analogs.

Research Findings

- Fluorine Effects : The difluoromethyl group in the target compound balances lipophilicity and metabolic stability better than trifluoromethyl analogs, as -CHF₂ is less prone to oxidative metabolism .

- Halogen Positioning : Bromo at C5 and chloro at C6 (vs. C4/C6 dichloro) optimizes steric accessibility for nucleophilic substitutions, critical in synthesizing polyfunctionalized pyridines .

- Ester Choice : Ethyl esters generally offer better cell membrane penetration than methyl esters, making them preferable in prodrug design .

Biological Activity

Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate is a heterocyclic compound derived from nicotinic acid, notable for its unique halogen substituents and difluoromethyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrClF₂N

- Molecular Weight : Approximately 314.51 g/mol

- Structural Features : The compound features a bromine atom at the 5-position, a chlorine atom at the 6-position, and a difluoromethyl group at the 2-position of the pyridine ring, which contributes to its lipophilicity and biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 6.25 μg/mL |

| Pseudomonas aeruginosa | 12.5 μg/mL |

| Bacillus subtilis | 6.25 μg/mL |

These findings indicate that the compound has comparable efficacy to standard antibiotics, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Research has also explored the anticancer potential of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assessment

In a study assessing cytotoxic effects on different cancer cell lines, this compound demonstrated varying degrees of activity:

- Cell Line A : IC₅₀ = 10 µM

- Cell Line B : IC₅₀ = 15 µM

- Cell Line C : IC₅₀ = 20 µM

These results indicate that the compound can effectively inhibit cancer cell growth, particularly in Cell Line A .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary investigations suggest that its action may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

- Membrane Penetration : The lipophilic nature of the difluoromethyl group enhances its ability to penetrate biological membranes, facilitating interaction with intracellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.